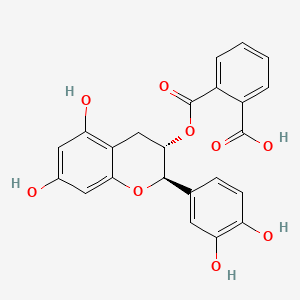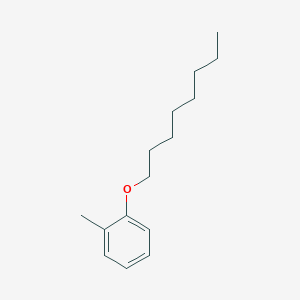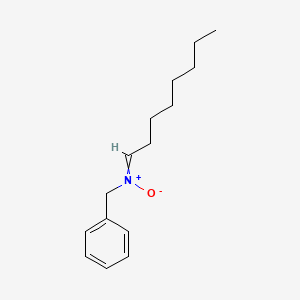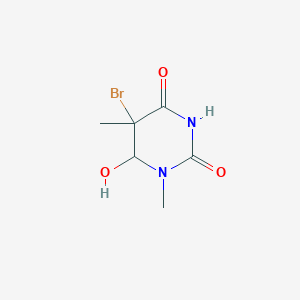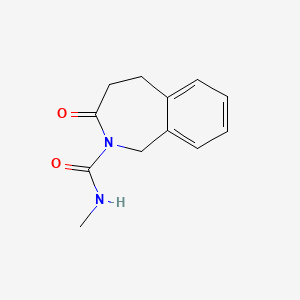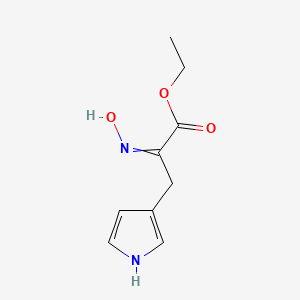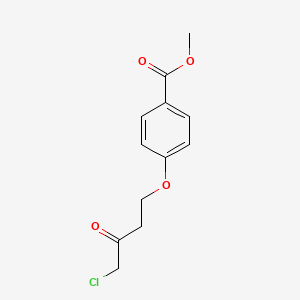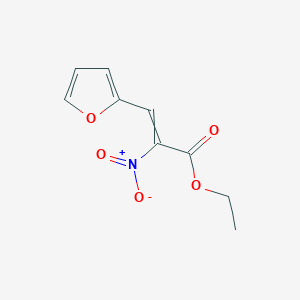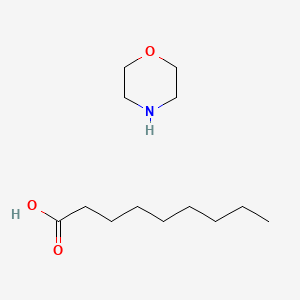
Pelargonic acid, morpholine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelargonic acid, morpholine salt, also known as 4-Nonanoylmorpholine, is an organic compound derived from pelargonic acid and morpholine. Pelargonic acid, also known as nonanoic acid, is a nine-carbon fatty acid with the chemical formula CH₃(CH₂)₇COOH. Morpholine is a heterocyclic amine with the chemical formula O(CH₂CH₂)₂NH. The combination of these two compounds results in a morpholine salt of pelargonic acid, which has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pelargonic acid, morpholine salt, can be synthesized through the reaction of pelargonic acid with morpholine. The reaction typically involves the use of an acyl chloride derivative of pelargonic acid, which reacts with morpholine to form the desired product. The reaction conditions usually include:
Reactants: Pelargonic acid acyl chloride and morpholine.
Solvent: Polar organic solvents such as acetone, propanol, or dimethyl formamide.
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically completed within a few hours.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pelargonic acid, morpholine salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield nonanoic acid derivatives, while reduction can produce nonanol derivatives.
Applications De Recherche Scientifique
Pelargonic acid, morpholine salt, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential use as an insect repellent and in the formulation of pesticides.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound, is used in the production of plasticizers, lacquers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of pelargonic acid, morpholine salt, involves its interaction with cell membranes. The compound causes leaks in plant cell membranes, allowing chlorophyll molecules to escape the chloroplast. Under sunlight, these misplaced molecules cause oxidative damage to the plant, leading to its death . This mechanism makes it an effective herbicide.
Comparaison Avec Des Composés Similaires
Pelargonic acid, morpholine salt, can be compared with other similar compounds such as:
Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A ten-carbon fatty acid with similar properties but longer carbon chain length.
Morpholine Derivatives: Other morpholine derivatives with different acyl groups, such as 4-Nonanoylmorpholine.
This compound, is unique due to its specific combination of pelargonic acid and morpholine, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
67952-98-1 |
|---|---|
Formule moléculaire |
C13H27NO3 |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
morpholine;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H9NO/c1-2-3-4-5-6-7-8-9(10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H,10,11);5H,1-4H2 |
Clé InChI |
NKJHSNBLMRLJOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)O.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)

